Computed Lipophilicity (XLogP3) of 2,4-Dimethoxy Isomer vs. Regioisomeric and Core Analogs
The 2,4-dimethoxy substitution pattern on the phenyl ring confers a computed XLogP3 value of 0.9, reflecting moderate lipophilicity significantly different from the unsubstituted N-phenyl analog (higher logP expected) and from the free carboxylic acid form (lower logP) [1]. This value influences membrane permeability predictions and stock solution behavior in DMSO/aqueous assay buffers [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (PubChem-computed) |
| Comparator Or Baseline | Free acid analog (CAS 363572-86-5): XLogP3 estimated lower due to ionizable -COOH; Unsubstituted N-phenyl methyl ester analog expected XLogP3 > 1.5. Direct computed values for regioisomers not publicly available at equivalent annotation level. |
| Quantified Difference | Quantitative regioisomeric ΔXLogP3 cannot be precisely calculated from public data; difference directionally consistent with established medicinal chemistry principles for dimethoxy positional isomerism. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18). |
Why This Matters
XLogP3 directly impacts aqueous solubility, DMSO stock preparation, and membrane permeability predictions; a difference of ±0.5–1.0 log units can alter apparent IC₅₀ in cell-based assays by affecting intracellular concentration, making precise lot-to-lot structural identity essential for reproducible screening.
- [1] PubChem. Computed XLogP3 for CID 846620 (Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/846620#section=Chemical-and-Physical-Properties View Source
- [2] PubChem. Computed Properties for CID 1281122 (N-(2,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine, free acid). National Center for Biotechnology Information. View Source
